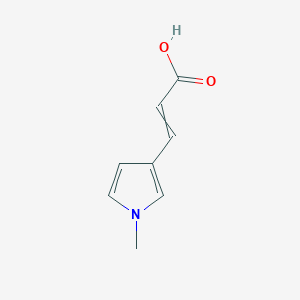

3-(1-Methylpyrrol-3-yl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Methylpyrrol-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-Methylpyrrol-3-yl)prop-2-enoic acid exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. A study demonstrated that derivatives of related compounds showed significant inhibition against various bacterial strains, suggesting that modifications to the pyrrole structure can enhance efficacy against resistant strains .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential cytotoxic activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Agrochemical Applications

Pesticidal Properties

this compound has been explored for its pesticidal properties. Its ability to interact with biological targets in pests makes it a candidate for developing novel agrochemicals. Studies have shown that compounds with similar structures can disrupt metabolic pathways in insects, leading to effective pest control strategies.

Material Science

Polymer Chemistry

The compound can serve as a monomer in polymer synthesis due to its reactive double bond. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, opening avenues for advanced materials development .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A recent study assessed the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting that this compound could be developed into a therapeutic agent pending further investigation into its mechanism of action.

Propiedades

Número CAS |

1369471-70-4 |

|---|---|

Fórmula molecular |

C8H9NO2 |

Peso molecular |

151.16 g/mol |

Nombre IUPAC |

3-(1-methylpyrrol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H9NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h2-6H,1H3,(H,10,11) |

Clave InChI |

BKQIMUXRFYSQEA-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=C1)C=CC(=O)O |

SMILES canónico |

CN1C=CC(=C1)C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.